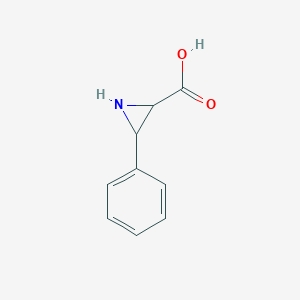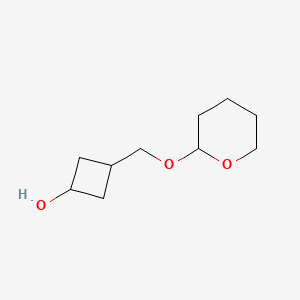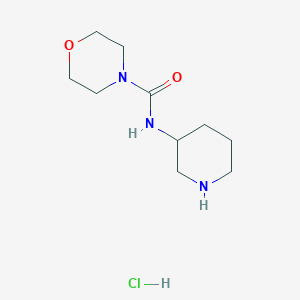
Methyl 4-bromo-3-vinylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-3-vinylbenzoate is an organic compound with the molecular formula C10H9BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a bromine atom, and the hydrogen atom at the meta position is replaced by a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-vinylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-vinylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .
Another method involves the Heck reaction, where methyl 4-bromobenzoate is reacted with a vinyl halide in the presence of a palladium catalyst and a base. This method allows for the direct introduction of the vinyl group onto the aromatic ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 4-bromo-3-vinylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Formation of methyl 4-methoxy-3-vinylbenzoate.
Oxidation: Formation of 4-bromo-3-vinylbenzoic acid.
Reduction: Formation of methyl 4-bromo-3-ethylbenzoate.
科学的研究の応用
Methyl 4-bromo-3-vinylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its reactivity and functional groups.
作用機序
The mechanism of action of methyl 4-bromo-3-vinylbenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the vinyl group is converted to more oxidized functional groups through the addition of oxygen atoms. In reduction reactions, the vinyl group is hydrogenated to form an ethyl group.
類似化合物との比較
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.
Methyl 4-bromobenzoate: Lacks the vinyl group, making it less reactive in certain types of reactions.
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: Contains additional functional groups, making it more complex and suitable for specific applications.
Uniqueness
Methyl 4-bromo-3-vinylbenzoate is unique due to the presence of both a bromine atom and a vinyl group on the aromatic ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
特性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
methyl 4-bromo-3-ethenylbenzoate |
InChI |
InChI=1S/C10H9BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h3-6H,1H2,2H3 |
InChIキー |
JEIRPFMHCGNENE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate](/img/structure/B14777857.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14777864.png)

![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)

![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)




![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)

![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
